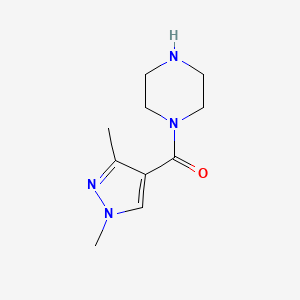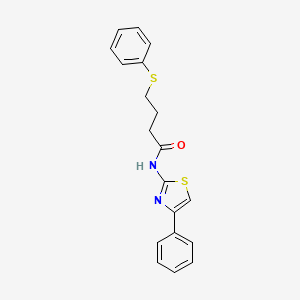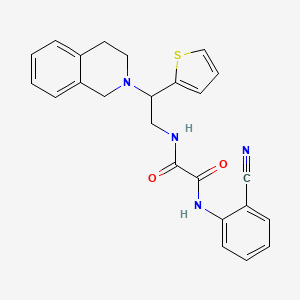![molecular formula C22H25N3O5S2 B2605455 (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850782-07-9](/img/structure/B2605455.png)
(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups, including a morpholino group, a sulfonyl group, a benzamide group, and a benzothiazole group. The morpholino group is a common feature in many pharmaceuticals . The sulfonyl group is often used in the synthesis of sulfonamides, which are a class of compounds with a wide range of biological activities . The benzamide and benzothiazole groups are aromatic compounds that are also found in a variety of biologically active molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual building blocks (2,6-dimethylmorpholine, sulfonyl chloride, 6-methoxy-3-methylbenzothiazole, and benzoyl chloride) followed by a series of coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholino group would introduce a degree of flexibility into the molecule, while the aromatic rings would contribute to its rigidity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, while the benzamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and benzamide groups could potentially make the compound quite polar, which would influence its solubility in different solvents .科学的研究の応用
Novel Synthesis and Impurities of Pharmaceutical Compounds
A review focused on the novel synthesis methods for omeprazole, a proton pump inhibitor, and its pharmaceutical impurities. The study emphasizes various impurities arising during the synthesis process, highlighting the importance of understanding these impurities for drug development and quality control. The novel synthesis process for pharmaceutical impurities achieves expected yield and offers a simplified approach, which can be utilized for further studies in various pharmaceutical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Antioxidant Capacity and Bioactive Compounds
A review on the ABTS/PP decolorization assay, commonly used for determining antioxidant capacity, explores the reaction pathways of antioxidants. This study offers insights into the utility and limitations of the assay, emphasizing its application in evaluating the antioxidant capacity of compounds, which could be relevant for assessing the bioactivity of novel pharmaceutical compounds (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Treatment of Organic Pollutants
Research on the enzymatic treatment of organic pollutants in wastewater highlights the role of enzymes and redox mediators in degrading recalcitrant compounds. This review underscores the potential applications of redox mediators in enhancing the efficiency of enzymatic degradation processes, which could be of interest for the environmental mitigation strategies of pharmaceutical compounds (Husain & Husain, 2007).
Sulfonamides in Medicinal Chemistry
A review on sulfonamides, highlighting their presence in many clinically used drugs across various therapeutic categories. This comprehensive analysis presents the main classes of sulfonamides investigated between 2008 and 2012, showcasing their broad application in medicinal chemistry and drug development (Carta, Scozzafava, & Supuran, 2012).
Analytical Methods for Antioxidants
This review discusses the importance of antioxidants in various fields and presents critical evaluations of methods used to determine antioxidant activity. The paper focuses on the detection mechanisms, applicability, advantages, and disadvantages of these methods, providing a foundation for evaluating the antioxidant potential of new chemical compounds (Munteanu & Apetrei, 2021).
将来の方向性
特性
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-14-12-25(13-15(2)30-14)32(27,28)18-8-5-16(6-9-18)21(26)23-22-24(3)19-10-7-17(29-4)11-20(19)31-22/h5-11,14-15H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLIFCKOZNJCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)phenyl]-6-[(phenylsulfonyl)amino]hexanamide](/img/structure/B2605377.png)





![(E)-4-(Dimethylamino)-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-enamide](/img/structure/B2605385.png)
![4-((4-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2605386.png)

![7-(4-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2605388.png)
![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2605390.png)


![[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride](/img/no-structure.png)